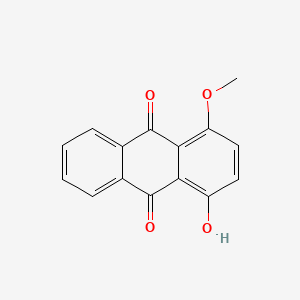

9,10-Anthracenedione, 1-hydroxy-4-methoxy-

Beschreibung

9,10-Anthracenedione (anthraquinone) derivatives are a class of aromatic organic compounds with a fused tricyclic structure. The compound 1-hydroxy-4-methoxy-9,10-anthracenedione features a hydroxyl (-OH) group at position 1 and a methoxy (-OCH₃) group at position 4. These substituents influence its electronic properties, solubility, and reactivity. Anthraquinone derivatives are widely used in dyes, pharmaceuticals, and as intermediates in organic synthesis. The hydroxyl and methoxy groups enhance hydrogen-bonding capacity and modulate redox behavior, making this compound valuable in applications such as photodynamic therapy and dye manufacturing .

Eigenschaften

CAS-Nummer |

7336-64-3 |

|---|---|

Molekularformel |

C15H10O4 |

Molekulargewicht |

254.24 g/mol |

IUPAC-Name |

1-hydroxy-4-methoxyanthracene-9,10-dione |

InChI |

InChI=1S/C15H10O4/c1-19-11-7-6-10(16)12-13(11)15(18)9-5-3-2-4-8(9)14(12)17/h2-7,16H,1H3 |

InChI-Schlüssel |

LXLSOGUOWDOXMC-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C2C(=C(C=C1)O)C(=O)C3=CC=CC=C3C2=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Hydroxy-4-methoxyanthracene-9,10-dione can be synthesized through several methods. One common approach involves the methylation of 1,4-dihydroxyanthraquinone. The reaction typically uses methyl iodide as the methylating agent in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF). The reaction is carried out at room temperature, resulting in the formation of 1-hydroxy-4-methoxyanthracene-9,10-dione .

Industrial Production Methods: While specific industrial production methods for 1-hydroxy-4-methoxyanthracene-9,10-dione are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring environmental and safety compliance.

Analyse Chemischer Reaktionen

1-Hydroxy-4-methoxyanthracene-9,10-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

Reduction: Reduction reactions can convert the quinone structure back to hydroquinone derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like alkyl halides or amines in the presence of a base can facilitate substitution reactions.

Major Products: The major products formed from these reactions include various substituted anthraquinones, which can exhibit different biological and chemical properties .

Wissenschaftliche Forschungsanwendungen

1-Hydroxy-4-methoxyanthracene-9,10-dione has several scientific research applications:

Chemistry:

- Used as an intermediate in the synthesis of more complex organic molecules.

- Employed in the study of reaction mechanisms and chemical kinetics.

Biology:

- Investigated for its potential cytotoxic effects on cancer cell lines, such as MCF-7 (breast cancer) and Hep-G2 (liver cancer) .

Medicine:

- Explored for its potential use in developing anticancer drugs due to its cytotoxic properties.

- Studied for its antimicrobial and antifungal activities .

Industry:

- Utilized in the production of dyes and pigments.

- Applied in the development of photoimaging materials .

Wirkmechanismus

The mechanism of action of 1-hydroxy-4-methoxyanthracene-9,10-dione involves its interaction with cellular components, leading to cytotoxic effects. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it can generate reactive oxygen species (ROS), causing oxidative stress and damage to cellular structures .

Molecular Targets and Pathways:

DNA: Intercalation into DNA strands, inhibiting replication and transcription.

ROS Generation: Induction of oxidative stress, leading to apoptosis (programmed cell death).

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Comparisons

Spectral and Thermodynamic Data

- 1-Hydroxy-4-methoxy- : Exhibits distinct NMR shifts for aromatic protons (δ 6.8–8.2 ppm) and methoxy groups (δ 3.9 ppm) .

- 1-Amino derivatives: Show characteristic N-H stretching in IR (~3400 cm⁻¹) and downfield shifts in ¹³C NMR due to electron-withdrawing effects .

- Phenoxy-substituted derivatives: Demonstrate enhanced UV absorption (λmax ~480 nm) due to extended conjugation .

Key Research Findings

Substituent Position Effects: Hydroxyl groups at position 1 increase hydrogen-bonding capacity, enhancing solubility in polar solvents. Methoxy groups at position 4 improve stability against oxidation . Amino substituents (e.g., 1-amino-4-hydroxy-2-methoxy-) introduce basicity, enabling pH-dependent applications in dyeing and drug delivery .

Thermal Decomposition: Phenoxy- and methoxy-substituted anthracenediones exhibit higher thermal stability, decomposing at >300°C to yield anthrone and phthalic acid derivatives .

Biological Activity: Hydroxy-methoxy derivatives show moderate antimicrobial activity, while amino-substituted analogs are explored as antitumor agents due to intercalation with DNA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.